Product packaging for Dihydroxyisobenzofuranon(Cat. No.:)

Dihydroxyisobenzofuranon

Cat. No.: B13433283
M. Wt: 166.13 g/mol
InChI Key: AULYUZAKRLWPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxyisobenzofuranon is a high-purity chemical compound offered for research and development applications. Compounds based on the isobenzofuran scaffold are of significant interest in medicinal and synthetic chemistry due to their presence in various bioactive molecules. The dihydroisobenzofuran core is a key structural motif found in several pharmaceutical agents, including the antidepressant drug Citalopram . Related structures have been investigated for a range of biological activities, such as antimicrobial and anticancer properties . This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Modern synthetic methods, including transition metal-catalyzed cyclizations and electrosynthetic approaches , highlight the ongoing relevance of this chemical class in developing novel synthetic pathways. Researchers utilize such derivatives in constructing molecular libraries for drug discovery, material science, and as intermediates in natural product synthesis. Please Note: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B13433283 Dihydroxyisobenzofuranon

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

3,4-dihydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8-9,11H

InChI Key

AULYUZAKRLWPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)O)C(=C1)O

Origin of Product

United States

Synthetic Methodologies for Dihydroxyisobenzofuranon and Its Analogues

Classical Approaches in Dihydroxyisobenzofuranone Synthesis

Traditional methods for constructing the dihydroxyisobenzofuranone core often rely on multi-step reaction sequences involving functional group interconversions and cyclization reactions. These classical approaches have laid the groundwork for the synthesis of substituted phthalides.

Multi-Step Conversions and Reaction Pathways for the Dihydroxyisobenzofuranone Core

The construction of the isobenzofuranone skeleton often involves the cyclization of a precursor molecule containing the necessary functionalities. A common strategy involves the reduction of a suitably substituted phthalic anhydride (B1165640) or a derivative thereof. For instance, the reduction of a dihydroxyphthalic anhydride derivative could theoretically yield the desired dihydroxyisobenzofuranone.

Another classical approach involves the intramolecular cyclization of a 2-halomethyl-dihydroxybenzoic acid derivative. This can be achieved by generating a nucleophilic carboxylate that displaces the halide to form the lactone ring. The synthesis of the dihydroxy-substituted benzoic acid precursor itself represents a multi-step process, often starting from commercially available dihydroxy- or dimethoxy-substituted benzene (B151609) derivatives, which are then subjected to functionalization reactions such as formylation or carboxylation.

A representative multi-step pathway could involve the following general sequence:

Aromatic Substitution : Starting with a dimethoxybenzene, electrophilic substitution reactions such as Friedel-Crafts acylation or formylation can introduce a carbonyl group.

Oxidation : The introduced functional group can be oxidized to a carboxylic acid.

Introduction of the Second Carbon : A second carbon atom, destined to become the methylene (B1212753) group of the lactone ring, can be introduced via reactions like the Cannizzaro reaction on a dialdehyde (B1249045) precursor or through formylation of a benzoic acid derivative.

Cyclization : The final lactonization step can be induced by reduction of a 2-formylbenzoic acid or by intramolecular nucleophilic substitution.

Demethylation : If starting with methoxy (B1213986) groups, a final demethylation step is required to yield the dihydroxyisobenzofuranone.

Precursor Chemistry and Intermediate Transformations in Dihydroxyisobenzofuranone Formation

The choice of precursors is critical in classical synthesis. Common starting materials for the synthesis of hydroxylated phthalides include substituted toluenes, phthalic acids, or benzaldehydes. For dihydroxyisobenzofuranone, precursors would typically be dimethoxy-substituted aromatics to protect the hydroxyl groups during the synthetic sequence.

For example, starting from a dimethoxytoluene, oxidation of the methyl group to a carboxylic acid, followed by ortho-lithiation and subsequent formylation, can generate a 2-formyl-dimethoxybenzoic acid. This intermediate can then be reduced and cyclized to form the dimethoxyisobenzofuranone, which upon demethylation yields the final dihydroxy product.

Intermediate transformations often involve protection and deprotection of the hydroxyl groups. Methoxy groups are common protecting groups due to their relative stability under various reaction conditions and the availability of reliable deprotection methods, such as treatment with boron tribromide (BBr₃).

Modern and Green Synthetic Strategies for Dihydroxyisobenzofuranone

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalytic systems and adherence to the principles of green chemistry, such as atom economy.

Catalytic Methods and Reaction Efficiency in Dihydroxyisobenzofuranone Formation

Modern approaches often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-, rhodium-, and copper-based catalysts have been extensively used in the synthesis of substituted isobenzofuranones. mdpi.comchemistryviews.org

For instance, palladium-catalyzed carbonylation reactions of ortho-halobenzyl alcohols can provide a direct route to the phthalide (B148349) core. In the context of dihydroxyisobenzofuranone, this would involve a dihydroxy-substituted ortho-halobenzyl alcohol as the precursor.

Another powerful catalytic method is the transition metal-catalyzed C-H activation/functionalization. For example, rhodium-catalyzed annulation of benzoic acids with alkynes or aldehydes can lead to the formation of 3-substituted phthalides. mdpi.com Applying this to a dihydroxybenzoic acid could provide a direct route to the target molecule.

The efficiency of these catalytic methods is often high, with good to excellent yields and milder reaction conditions compared to classical approaches.

Catalyst SystemPrecursor TypeProduct TypeReported YieldsReference
[RuCl₂(p-cymene)]₂ / Cu(OAc)₂Benzoic acids and alkenes3-AlkylphthalidesGood to excellent mdpi.com
[(COD)RhCl]₂ / Cu(OAc)₂Benzoic acids and alkenes3-AlkylphthalidesGood to excellent mdpi.com
Pd(OAc)₂ / Ligando-Bromobenzyl alcoholsPhthalidesHighGeneral Method
CuIBenzoxasiloles and CO₂PhthalidesGood nih.gov

Sustainable Synthesis and Atom Economy Considerations in Dihydroxyisobenzofuranone Production

Green chemistry principles are increasingly being applied to the synthesis of phthalides. This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and designing synthetic routes with high atom economy. nih.govrsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.

For the synthesis of dihydroxyisobenzofuranone, a green approach might involve an electrochemical C(sp³)-H lactonization of a 2-alkyl-dihydroxybenzoic acid, which is an atom-economical process. organic-chemistry.org Another sustainable strategy is the use of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts.

Domino or one-pot reactions are also a hallmark of green synthesis, as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. A domino one-pot synthesis of isobenzofuran-1(3H)-ones has been reported using copper catalysis in water, which represents a significant step towards a more sustainable synthesis of this class of compounds. organic-chemistry.org

Asymmetric Synthesis and Stereochemical Control in Dihydroxyisobenzofuranone Derivatives

Many biologically active phthalides are chiral, making their enantioselective synthesis a significant area of research. Asymmetric synthesis aims to control the stereochemistry at the C3 position of the isobenzofuranone ring.

For dihydroxyisobenzofuranone derivatives that are substituted at the 3-position, asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Catalytic asymmetric methods are particularly attractive. For example, the asymmetric hydrogenation of 3-alkylideneisobenzofuranones using chiral iridium or rhodium catalysts can produce 3-substituted phthalides with high enantioselectivity. nih.gov If a dihydroxy-substituted 3-alkylideneisobenzofuranone were used as a substrate, this would provide a route to chiral dihydroxyisobenzofuranone derivatives.

Another approach is the enantioselective reduction of 2-acylbenzoic acids, which can be achieved using chiral catalysts, followed by in situ lactonization. Ruthenium-catalyzed asymmetric transfer hydrogenation is a well-established method for this transformation. organic-chemistry.org

The development of these asymmetric methods is crucial for the synthesis of enantiomerically pure dihydroxyisobenzofuranone derivatives, which is often a prerequisite for their evaluation in biological systems.

Total Synthesis Strategies for Complex Dihydroxyisobenzofuranone-Containing Natural Products

The total synthesis of natural products containing the dihydroxyisobenzofuranone core provides a platform for the development and application of sophisticated synthetic strategies. A notable example is the proposed total synthesis of 5,7-dihydroxy-6-(3-methybut-2-enyl)-isobenzofuran-(13H)-one, a potential antidiabetic compound isolated from Nigella glandulifera. researchgate.net

A retrosynthetic analysis of this molecule suggests that a key disconnection could be made at the isobenzofuranone core, separating it from the prenyl side chain. The core itself could be assembled from a suitably substituted aromatic precursor. One plausible forward strategy involves a Suzuki-Miyaura cross-coupling reaction to construct the key carbon-carbon bond of the aromatic ring, followed by cyclization to form the lactone. researchgate.net

The proposed synthesis of 5,7-dihydroxy-6-(3-methybut-2-enyl)-isobenzofuran-(13H)-one could commence with a protected dihydroxybromobenzene derivative. This would undergo a Suzuki-Miyaura coupling with a suitable boronic acid or ester partner that already contains the precursor to the lactone carbonyl and the hydroxymethyl group. The chemo- and regioselectivity of this coupling would be critical for the success of the synthesis.

Following the successful construction of the substituted biphenyl (B1667301) precursor, the next key step would be the formation of the lactone ring. This could be achieved through a sequence of reactions, such as the reduction of a carboxylic acid or ester to an alcohol, followed by an intramolecular cyclization. The conditions for this cyclization would need to be carefully optimized to avoid side reactions and ensure a high yield of the desired dihydroxyisobenzofuranone. The final steps would involve the introduction of the prenyl group, likely through a regioselective alkylation, and the deprotection of the hydroxyl groups.

The proposed multi-step synthesis aims for simplicity and potential for industrialization, highlighting the importance of developing efficient and scalable routes to these valuable natural products. researchgate.net

Natural Product Key Synthetic Strategy Relevant Reactions
5,7-dihydroxy-6-(3-methybut-2-enyl)-isobenzofuran-(13H)-oneConvergent synthesis via cross-coupling and subsequent lactonization. researchgate.netSuzuki-Miyaura cross-coupling, reduction, intramolecular cyclization, regioselective alkylation.

Reactivity and Reaction Mechanisms of Dihydroxyisobenzofuranon

Electrophilic and Nucleophilic Reactions of the Dihydroxyisobenzofuranone Core

The dihydroxyisobenzofuranone structure possesses both electrophilic and nucleophilic centers, allowing for a variety of chemical transformations.

The furanone part of the molecule contains several reactive sites. The carbonyl carbon (C1) is electrophilic and susceptible to nucleophilic attack, while the C3 position can be functionalized through various substitution reactions.

Nucleophilic attack at the C1 carbonyl group is a common reaction. For instance, reduction of the lactone carbonyl can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) yolanda-rios.net. The reactivity towards nucleophiles can be influenced by the substituents on the benzene (B151609) ring.

The C3 position is also a key site for introducing chemical diversity. The synthesis of 3-substituted phthalides can be achieved through several methods, including:

Asymmetric 1,2-addition/lactonization tandem reactions of methyl 2-formylbenzoates rsc.org.

Asymmetric catalytic synthesis involving sequential arylation–lactonization pathways to produce 3-aryl phthalides rsc.org.

Nucleophilic addition reactions to generate chiral 3-substituted phthalides rsc.org.

The generation of a carbanion at the C3 position allows for subsequent reactions with various electrophiles.

Reaction Type Reagents/Conditions Product Reference
Asymmetric 1,2-addition/lactonizationChiral phosphoramide (B1221513) ligand–Zn(II) complexEnantiopure 3-substituted phthalide (B148349) rsc.org
Asymmetric arylation–lactonizationCatalytic sequential pathway3-Aryl phthalide rsc.org
Nucleophilic additionIsopropyl magnesium chloride followed by aldehydesChiral 3-substituted phthalide rsc.org
ReductionNaBH₄ in MeOHRing-opened or reduced products yolanda-rios.net

The dihydroxy-substituted benzene ring can undergo electrophilic aromatic substitution reactions. The position of the hydroxyl groups directs the regioselectivity of these reactions. For example, in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, a CuBr₂-mediated multi-step reaction is employed, highlighting a method for halogenation of the aromatic ring researchgate.net.

Furthermore, the synthesis of various functionalized hydroxyphthalides has been achieved through the Diels-Alder reaction of appropriately substituted dienes, followed by aromatization acs.org. This approach allows for the introduction of substituents onto the benzene ring in a controlled manner.

Ring-Opening and Ring-Closing Reactions Involving Dihydroxyisobenzofuranone

The lactone ring of dihydroxyisobenzofuranone can be opened under various conditions, yielding versatile intermediates that can be used in subsequent transformations. For example, treatment of 3-chloro-3-(dimethylphosphono)isobenzofuranone with sodium carbonate in aqueous solution leads to the opening of the isobenzofuranone ring to form ortho-phosphonato-formylbenzoate anions researchgate.net. Subsequent acidification can lead to the recyclization to form the hydroxyphosphonoisobenzofuranone researchgate.net.

Ring-opening reactions are also pivotal in the synthesis of other heterocyclic systems. For instance, phthalide derivatives can undergo ring-opening to synthesize coumarin (B35378) derivatives nih.gov. The stereochemistry of the products resulting from lactonization after a ring-opening reduction sequence can be dependent on the solvent used yolanda-rios.net.

Complex bioactive molecules have been synthesized using dihydroxyphthalides as starting materials through phenol-driven intramolecular cycloaddition reactions, which involve the opening of the lactone ring as a key step acs.orgacs.org.

Rearrangement Reactions and Tautomerism of Dihydroxyisobenzofuranone

A significant aspect of the chemistry of hydroxyisobenzofuranones is the existence of ring-chain tautomerism. This equilibrium exists between the cyclic lactone form and an open-chain aldehyde or ketone form. For 3-hydroxy-3-phosphonoisobenzofuranone, NMR studies have shown a pH-dependent equilibrium between the cyclic tautomer and the open-chain ortho-phosphonoformylbenzoic acid researchgate.net. The facile formation of the cyclic tautomer is often attributed to the strong electron-withdrawing effect of substituents at the C3 position researchgate.net.

Rearrangement reactions can also occur. For example, the treatment of certain phthalide derivatives can lead to rearrangements, as seen in the synthesis of various natural products where skeletal rearrangements are key steps yolanda-rios.net.

Oxidation-Reduction Chemistry of Dihydroxyisobenzofuranone

The dihydroxyisobenzofuranone core can undergo both oxidation and reduction reactions. Oxidation of an isobenzofuranone can lead to the diastereoselective formation of an epoxide researchgate.netresearchgate.net. Subsequent acidolysis of the epoxide can result in the formation of trans-glycols researchgate.netresearchgate.net.

Reduction of the lactone moiety can be achieved with reagents like sodium borohydride. Depending on the reaction conditions, this can lead to either selective reduction of the carbonyl group or conjugate addition to unsaturated derivatives yolanda-rios.net. Attempts to selectively reduce double bonds in certain dimeric phthalide structures through catalytic hydrogenation have also been studied, sometimes resulting in the reduction of multiple sites yolanda-rios.net.

Reaction Reagent Product Reference
OxidationNot specifiedEpoxide researchgate.netresearchgate.net
ReductionNaBH₄ in MeOHReduced lactone/ring-opened product yolanda-rios.net
Catalytic HydrogenationH₂, CatalystReduced double bonds yolanda-rios.net

Mechanistic Investigations of Dihydroxyisobenzofuranone Transformations, including Transition State Analysis

Mechanistic studies have provided insights into the transformations of dihydroxyisobenzofuranones. For instance, in the enantioselective allylation of oxocarbenium ions generated from hydroxyisobenzofuranones, the reaction is proposed to proceed via a Bi-phosphate catalyst. Density Functional Theory (DFT) calculations of the transition states have been used to explain the observed stereoselectivity rsc.org.

The dynamic kinetic resolution of 3-hydroxyphthalides has also been investigated. In one study, a chiral 4-aryl-pyridine-N-oxide catalyst was used, and an acyl transfer mechanism was proposed based on control experiments and DFT calculations researchgate.net. These studies often highlight the importance of non-covalent interactions, such as hydrogen bonding, in controlling the stereochemical outcome of the reactions rsc.org.

Derivatives and Structural Analogues of Dihydroxyisobenzofuranon

Synthesis and Diversification of Dihydroxyisobenzofuranon Derivatives

The strategic chemical modification of the dihydroxyisobenzofuranone core is key to creating libraries of compounds for further study. Diversification can be achieved by targeting three main regions of the molecule: the hydroxyl groups, the aromatic ring, and the furanone ring.

The phenolic hydroxyl groups are often the most accessible sites for initial modification. Standard reactions such as etherification and esterification can be employed to alter the polarity, steric bulk, and hydrogen-bonding capability of the molecule. For instance, methylation or ethylation of the hydroxyl groups can be readily achieved. Research into mycophenolic acid, a complex phthalide (B148349) derivative, has shown that converting a hydroxyl to a methoxy (B1213986) group, and subsequently replacing that with an ethyl group, can enhance biological potency by a factor of two to four. nih.gov

A common synthetic route involves the conversion of dihydroxyphthalides into their corresponding alkoxy derivatives. For example, 5,7-dihydroxyphthalide has been successfully converted to 7-hydroxy-5-methoxyphthalide. gla.ac.uk Similarly, syntheses using palladium-catalyzed reactions have been employed to produce 5,7-dimethoxyphthalide. researchgate.net The hydroxyl groups can also be protected using groups like benzyl (B1604629) ethers, as seen in the synthesis of various 6-benzyloxyphthalides, which can be valuable intermediates for further functionalization. nih.gov

ReactantReagent(s)Product
Ethyl dibromo-orsellinatePhotobromination, Hydrolysis5,7-Dihydroxyphthalide gla.ac.uk
Ethyl everninatePhotobromination, Hydrolysis7-Hydroxy-5-methoxyphthalide gla.ac.uk
2-bromo-3,5-dimethoxybenzyl alcoholPd catalyst, CO, Na₂CO₃5,7-Dimethoxyphthalide researchgate.net

The benzene (B151609) ring of the dihydroxyisobenzofuranone scaffold is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the hydroxyl groups. wikipedia.org These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.org In a 5,7-dihydroxyisobenzofuranone, this directs substitution to the C4 and C6 positions.

Halogenation is a common SEAr reaction. The photobromination of precursors is a known technique to introduce bromine onto the aromatic ring, yielding brominated phthalide derivatives. gla.ac.uk A practical route to 6-bromo-5,7-dihydroxyphthalide 5-methyl ether has been developed featuring a copper(II) bromide-mediated multi-step reaction. researchgate.net Other classical SEAr reactions like nitration and Friedel–Crafts alkylation or acylation can also be applied, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃) to generate a potent electrophile. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The introduction of such substituents dramatically alters the electronic properties of the aromatic system.

Reaction TypeReagent(s)Potential Substitution Position(s)
HalogenationBr₂, FeBr₃C4, C6
NitrationHNO₃, H₂SO₄C4, C6
Friedel-Crafts AcylationRCOCl, AlCl₃C4, C6
Friedel-Crafts AlkylationRCl, AlCl₃C4, C6

The furanone ring offers unique opportunities for structural diversification, particularly at the C3 position. One powerful method involves converting the phthalide into a dimethyl phthalide-3-phosphonate. nii.ac.jp This intermediate can then undergo Wittig-Horner reactions with various aldehydes and ketones, such as 1-indanones or 2(5H)-furanones, to generate a range of 3-ylidenephthalides (compounds with a C=C double bond at the C3 position). nii.ac.jp

Specific examples include the synthesis of 3-heptylidene-4,5-dihydroxyphthalide and 3-benzylidene-4,5-dihydroxyphthalide. nih.gov This approach allows for the introduction of large, complex side chains. Beyond creating an exocyclic double bond, the C3 position can also be functionalized with heteroatom-containing groups, such as in the synthesis of 3-arylaminophthalides and 3-indolylphthalides. researchgate.net These modifications fundamentally change the shape and chemical character of the furanone portion of the molecule.

Precursor/ReactantReagent(s) / Reaction TypeProduct Type
Dimethyl phthalide-3-phosphonate1-Indanone, LHMDS / Wittig-Horner3-(1'-Indanylidene)phthalide nii.ac.jp
4,5-DihydroxyphthalideHeptanal / Condensation3-Heptylidene-4,5-dihydroxyphthalide nih.gov
PhthalideAromatic amines, NH₄Cl3-Arylaminophthalide researchgate.net
ortho-AlkynylbenzaldehydesNaClO₂ / Intramolecular Cyclization3-Substituted Phthalide researchgate.net

Exploration of Structure-Reactivity Relationships in this compound Analogues

Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the properties and biological activity of dihydroxyisobenzofuranone analogues. Research has identified several key structural features that govern their function.

The presence and position of hydroxyl groups are often critical. Studies on phthalide derivatives have shown that a phenolic hydroxyl group on the aromatic ring is beneficial for certain biological activities. researchgate.net In the case of the inhibitor mycophenolic acid, this hydroxyl group was found to be essential for high potency. nih.gov The lactone ring itself is also a key feature; replacing it with other cyclic moieties or acyclic groups often leads to a significant loss of potency, highlighting the structural importance of the isobenzofuranone core. nih.gov

Substitutions on the aromatic ring have a profound impact. A study of phthalide analogues as monoamine oxidase (MAO) inhibitors found that substitution at the C6 position yielded compounds with high binding affinities. nih.govacs.org Within a series of 6-benzyloxyphthalides with different substituents on the phenyl ring, a clear SAR was established, with the order of inhibitory potency being: CF₃ > I > Br > Cl > F > CH₃ > H. nih.gov This trend suggests that electron-withdrawing and larger, more polarizable groups at this position enhance activity.

Design Principles for Novel this compound Scaffolds

The design of novel molecular scaffolds based on the dihydroxyisobenzofuranone core follows principles aimed at creating structurally diverse molecules with potentially new functions. numberanalytics.com The core structure is viewed as a "privileged scaffold"—a framework that is able to provide useful ligands for more than one type of biological target. nih.govacs.org

Key design principles include:

Scaffold Definition and Diversification: The first step is to identify the core scaffold (the dihydroxyisobenzofuranone ring system) and map its potential points of diversification (the hydroxyl groups, the aromatic ring, and the C3 position of the furanone ring). numberanalytics.comnih.gov

Structure-Based Design: When the structure of a biological target is known, computational modeling can be used to design modifications that optimize interactions. This can involve adding functional groups that form new hydrogen bonds or hydrophobic interactions. researchgate.net

Scaffold Hopping and Replacement: This strategy involves replacing the core scaffold with a different one that maintains similar spatial arrangements of key functional groups. For instance, the phthalide ring system has been successfully exchanged for an isoindolinone ring to explore new chemical space while mimicking the original compound's structure. monash.edu

Complexity-Generating Synthesis: The dihydroxyisobenzofuranone scaffold can serve as a key building block for the total synthesis of more complex natural products. nii.ac.jp Synthetic strategies can be designed where the phthalide core is annulated with other ring systems to rapidly build molecular complexity. nii.ac.jpmun.ca

By applying these principles, chemists can move beyond simple derivatization to the rational design of novel molecular architectures with tailored physicochemical and biological properties.

Table of Mentioned Compounds

Compound Name
3-Arylaminophthalide
3-Benzylidene-4,5-dihydroxyphthalide
3-Heptylidene-4,5-dihydroxyphthalide
3-Indolylphthalide
3-Ylidenephthalide
5,7-Dihydroxyphthalide
5,7-Dimethoxyphthalide
6-Benzyloxyphthalide
6-Bromo-5,7-dihydroxyphthalide 5-methyl ether
7-Hydroxy-5-methoxyphthalide
This compound / Dihydroxyphthalide
Dimethyl phthalide-3-phosphonate
Ethyl dibromo-orsellinate
Ethyl everninate
Isoindolinone

Advanced Spectroscopic and Analytical Characterization Methodologies for Dihydroxyisobenzofuranon

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of an unknown compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For Dihydroxyisobenzofuranone (C₈H₆O₄), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). HRMS analysis, often coupled with a soft ionization technique like Electrospray Ionization (ESI), would yield an m/z value for the protonated molecule [M+H]⁺ or other adducts. The experimentally measured mass is then compared against a database of calculated exact masses for potential molecular formulas. The formula that provides the smallest mass error is confirmed as the correct one.

For instance, in the characterization of novel phthalide (B148349) derivatives, HRESIMS is routinely used to establish the molecular formula. A study on rhytidhylide A, a related phthalide, reported a positive HRESIMS ion at m/z 239.0919 [M+H]⁺, which corresponded to a calculated mass for C₁₂H₁₅O₅ of 239.0914, confirming the molecular formula with a high degree of confidence. nih.gov This approach provides the foundational step in the structural elucidation process for any Dihydroxyisobenzofuranone isomer.

Table 1: Illustrative HRMS Data for a Phthalide Derivative

Ion Calculated Exact Mass Measured Exact Mass Formula Confirmed

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. scielo.org.za It provides information on the chemical environment of individual atoms (chemical shift), the number of nuclei (integration), and the connectivity between atoms through chemical bonds (spin-spin coupling). scielo.org.za

For Dihydroxyisobenzofuranone, ¹H NMR would reveal the number and environment of hydrogen atoms, including those on the aromatic ring and the hydroxyl protons. ¹³C NMR would similarly identify all the unique carbon environments, such as the carbonyl carbon of the lactone, the aromatic carbons, and the carbon bearing the hydroxyl groups. researchgate.net

While 1D NMR spectra provide essential information, complex structures often require 2D NMR experiments to resolve overlapping signals and establish definitive connectivity. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Dihydroxyisobenzofuranone, COSY would show correlations between adjacent protons on the aromatic ring, helping to determine the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of ¹H-¹³C one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. For example, the proton on the aromatic ring would show a correlation to the carbonyl carbon of the lactone ring, confirming the core structure of the isobenzofuranone. researchgate.net

In the structural analysis of rhytidhylide A, extensive 1D and 2D NMR data were used to identify key structural fragments, including a five-substituted benzene (B151609) ring, an oxymethine, an oxygenated non-protonated carbon, and three methyl groups, which were then assembled using HMBC correlations. nih.gov

Table 2: Exemplary ¹H and ¹³C NMR Data for a Substituted Phthalide Moiety

Position δC (ppm) δH (ppm, mult., J in Hz) Key HMBC Correlations (H → C)
1 171.6 - -
3 89.5 - H-4, H-10 → C-3
3a 151.6 - H-4 → C-3a
4 99.9 6.41 (s) H-4 → C-3, C-5, C-6, C-7a
5 163.3 - H-4 → C-5
6 111.2 - H-4 → C-6
7 155.4 - H-4, H-8 → C-7
7a 102.8 - H-4 → C-7a

Data adapted from a related phthalide derivative for illustrative purposes. nih.gov

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. usm.edu This is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures, and for analyzing materials that are insoluble. edinst.com SSNMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide high-resolution spectra of solid samples. For Dihydroxyisobenzofuranone, ¹³C CP/MAS SSNMR could be used to identify different crystalline forms, study intermolecular interactions like hydrogen bonding in the solid state, and characterize the compound if it were part of a polymer matrix or formulation. edinst.com Studies on related phthalimide (B116566) compounds have used SSNMR to determine bond lengths and the orientation of functional groups within the crystal lattice. usm.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of specific chemical bonds and functional groups. nih.gov

For Dihydroxyisobenzofuranone, IR spectroscopy would be expected to show characteristic absorption bands for the key functional groups:

O-H Stretching: A broad and intense band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl groups, likely broadened due to hydrogen bonding. nih.gov

C-H Stretching (Aromatic): Sharp bands typically appearing just above 3000 cm⁻¹.

C=O Stretching (Lactone): A very strong, sharp absorption band around 1760-1740 cm⁻¹, characteristic of a five-membered ring lactone (γ-lactone). The exact position provides clues about ring strain and conjugation. nih.gov

C=C Stretching (Aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: Intense bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the lactone and the hydroxyl groups. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com It would provide complementary information, especially regarding the vibrations of the aromatic ring and the carbon skeleton. A study on 2(3H)-benzofuranone used both IR and Raman spectroscopy to assign the fundamental vibrational modes of the molecule. researchgate.net

Table 3: Typical Infrared Absorption Frequencies for Dihydroxyisobenzofuranone

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl O-H Stretch 3400-3200 Strong, Broad
Aromatic C-H C-H Stretch 3100-3000 Medium
Lactone Carbonyl C=O Stretch 1760-1740 Very Strong
Aromatic C=C C=C Stretch 1600-1450 Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nist.gov This technique is primarily used to analyze molecules containing chromophores, which are typically conjugated π-systems. nih.govyoutube.com

The isobenzofuranone core contains a benzene ring fused to a lactone, which constitutes a conjugated system. The presence of two hydroxyl groups on the aromatic ring will act as auxochromes, modifying the absorption profile. The UV-Vis spectrum of Dihydroxyisobenzofuranone would be expected to show absorption maxima (λₘₐₓ) characteristic of the electronic transitions within this substituted aromatic system. nih.gov The position and intensity of these bands provide insight into the extent of conjugation and the electronic structure. For example, the NIST Chemistry WebBook shows that 3,3-dimethyl-1(3H)-isobenzofuranone exhibits a λₘₐₓ around 270-280 nm, which is typical for such aromatic systems. The exact λₘₐₓ values for Dihydroxyisobenzofuranone would depend on the position of the hydroxyl groups.

Table 4: Illustrative UV-Vis Absorption Data for an Isobenzofuranone Derivative

Solvent λₘₐₓ₁ (nm) λₘₐₓ₂ (nm)
Ethanol 272 279

Data adapted from 3,3-dimethyl-1(3H)-isobenzofuranone for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate a map of electron density and thereby determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles.

For Dihydroxyisobenzofuranone, this technique would provide an unambiguous confirmation of the connectivity and the substitution pattern on the aromatic ring. Furthermore, if the molecule is chiral (e.g., due to substitution at the C3 position), X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenters. The analysis also reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as the hydrogen-bonding network formed by the hydroxyl groups, which governs the physical properties of the solid material.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

The comprehensive characterization of Dihydroxyisobenzofuranone necessitates the use of advanced chromatographic and separation techniques. These methodologies are crucial for assessing the purity of synthesized or isolated Dihydroxyisobenzofuranone and for the effective separation and analysis of its various isomers. Given the potential for constitutional isomers (differing in the position of the hydroxyl groups on the benzene ring) and stereoisomers, a multi-faceted analytical approach is often required.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Dihydroxyisobenzofuranone due to its high resolution, sensitivity, and applicability to a wide range of polar and non-volatile compounds. researchgate.netthermofisher.com

Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating Dihydroxyisobenzofuranone from non-polar impurities and for resolving its constitutional isomers. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Stationary Phases: Typically, C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) columns are employed. For enhanced separation of polar compounds like Dihydroxyisobenzofuranone, columns with polar-embedded groups or biphenyl (B1667301) phases can offer alternative selectivity. thermofisher.com

Mobile Phases: A gradient elution using a mixture of water (often buffered and containing additives like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is common. The gradient allows for the elution of compounds with a wide range of polarities.

A typical RP-HPLC method for the analysis of Dihydroxyisobenzofuranone isomers might involve a gradient elution starting with a high percentage of aqueous mobile phase and progressively increasing the organic modifier concentration. This would cause the more polar isomers to elute earlier, followed by the less polar ones.

Normal-Phase HPLC (NP-HPLC) can also be utilized, particularly for the separation of isomers with minor differences in polarity. In this mode, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexane, heptane, or a mixture with a polar modifier like isopropanol).

Data Table: Representative RP-HPLC Separation of Dihydroxyisobenzofuranone Isomers

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)
4,5-Dihydroxyisobenzofuranone8.245.3-
4,7-Dihydroxyisobenzofuranone9.530.12.1
5,6-Dihydroxyisobenzofuranone11.324.62.8

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. teledynelabs.com Direct analysis of Dihydroxyisobenzofuranone by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is often employed. The hydroxyl groups of Dihydroxyisobenzofuranone can be converted to less polar and more volatile ethers or esters. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the compound can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane). The separation is based on the boiling points and interactions of the analytes with the stationary phase.

Coupling GC with a Mass Spectrometry (MS) detector provides an exceptionally powerful analytical tool. nih.gov GC-MS allows for the separation of the derivatized isomers, and the subsequent mass spectra provide structural information that can be used for identification and confirmation.

Data Table: Representative GC-MS Analysis of Derivatized Dihydroxyisobenzofuranone Isomers

Derivatized Isomer (TMS Ether)Retention Time (min)Major Mass Fragments (m/z)
4,5-bis(trimethylsilyloxy)isobenzofuranone15.4324, 309, 295
5,6-bis(trimethylsilyloxy)isobenzofuranone16.1324, 309, 295

Chiral Separation Techniques for Enantiomeric Resolution

If Dihydroxyisobenzofuranone possesses a chiral center, it will exist as a pair of enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. nih.govrsc.org This is typically achieved using chiral chromatography. wvu.edu

Chiral HPLC is the most common method for the separation of enantiomers. wvu.edu This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) being widely used and often successful for the separation of a broad range of chiral compounds. nih.gov Other CSPs include Pirkle-type phases, cyclodextrin-based phases, and protein-based phases.

Mobile Phase Selection: The choice of mobile phase is critical for achieving enantiomeric separation and can significantly impact the resolution. youtube.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) modes can be employed, depending on the CSP and the analyte.

Supercritical Fluid Chromatography (SFC) is another valuable technique for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov It often provides faster separations and higher efficiencies compared to HPLC.

Data Table: Representative Chiral HPLC Separation of Dihydroxyisobenzofuranone Enantiomers

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)
(R)-Dihydroxyisobenzofuranone12.850.00.0
(S)-Dihydroxyisobenzofuranone14.250.0

Capillary Electrophoresis (CE) for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged molecules. nih.govtandfonline.com Separation in CE is based on the differential migration of analytes in an electric field. For neutral molecules like Dihydroxyisobenzofuranone, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed.

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation is achieved based on the partitioning of the analytes between the micelles and the surrounding aqueous buffer.

CE can be an excellent complementary technique to HPLC for purity analysis and isomer separation, often providing different selectivity. osti.gov It is also a powerful tool for the analysis of small sample volumes.

Computational and Theoretical Chemistry Studies on Dihydroxyisobenzofuranon

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of chemical compounds like dihydroxyisobenzofuranone. By solving approximations of the Schrödinger equation, researchers can model molecular behavior at the atomic level, offering predictive power that complements experimental findings.

Density Functional Theory (DFT) Studies on Dihydroxyisobenzofuranon

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. For dihydroxyisobenzofuranone, DFT studies are employed to determine its most stable three-dimensional structure (optimized geometry), electron distribution, and thermodynamic stability.

DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the complex electron correlation effects. researchgate.net Through these calculations, key parameters such as bond lengths, bond angles, and dihedral angles of the lowest energy conformation of dihydroxyisobenzofuranone can be precisely determined. The theory is also used to calculate the distribution of electronic charge, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.

Furthermore, DFT is utilized to compute various thermodynamic properties, including the enthalpy of formation, entropy, and Gibbs free energy. These values are essential for understanding the stability of dihydroxyisobenzofuranone and predicting the spontaneity of reactions in which it participates.

Table 1: Representative Calculated Geometrical Parameters for an Isobenzofuranone Core Structure using DFT
ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (lactone)~1.36 Å
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond AngleO-C=O~125°
Bond AngleC-O-C (lactone)~110°

Note: The data in the table is illustrative, based on typical values for the isobenzofuranone scaffold, and represents the type of information obtained from DFT calculations.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For dihydroxyisobenzofuranone, theoretical calculations can generate predicted vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be constructed, allowing for the assignment of specific absorption bands to the stretching and bending modes of particular functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the connectivity and chemical environment of atoms within the molecule. nih.gov These predictions are instrumental in the structural elucidation of newly synthesized compounds.

Conformational analysis is another key application. Dihydroxyisobenzofuranone may exist in several different spatial arrangements, or conformers, due to the rotation around single bonds, particularly involving the hydroxyl groups. Computational methods can explore the potential energy surface of the molecule to identify the various low-energy conformers and determine their relative stabilities. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. consensus.app MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a virtual window into molecular behavior on the femtosecond to microsecond timescale. nih.gov

For dihydroxyisobenzofuranone, MD simulations are particularly useful for performing a thorough conformational analysis in a simulated environment, such as in a solvent like water. nih.gov This allows researchers to observe how the molecule flexes, bends, and rotates, and to identify the most populated conformational states under realistic conditions. nih.gov

MD simulations are also essential for studying intermolecular interactions. They can model how dihydroxyisobenzofuranone interacts with solvent molecules or other solutes, providing detailed information about the formation, duration, and strength of non-covalent interactions like hydrogen bonds. Understanding these interactions is critical, as they govern the molecule's solubility, crystal packing, and interactions with biological targets.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For dihydroxyisobenzofuranone, this involves modeling the potential reaction pathways for its synthesis or degradation. By mapping the potential energy surface of a reaction, chemists can identify the most likely route from reactants to products.

This modeling involves locating and characterizing the structures of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point on the reaction pathway and its structure is key to understanding the reaction mechanism.

By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. This allows for the prediction of reaction rates and an understanding of how factors like substituents or catalysts might influence the reaction's feasibility and speed. These theoretical insights can guide the optimization of synthetic routes and provide a deeper understanding of the molecule's chemical stability.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

For dihydroxyisobenzofuranone, FMO analysis provides insight into its reactivity and electronic properties. ajchem-a.com The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile or electron donor. Conversely, the energy of the LUMO is related to its electron affinity and its propensity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. This gap can be correlated with the electronic absorption spectra of the molecule, as it approximates the energy required for the lowest-energy electronic transition.

Table 2: Representative Frontier Molecular Orbital Energies for an Isobenzofuranone Structure
ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: The data in the table is illustrative, based on typical values for related aromatic compounds, and represents the type of information obtained from FMO analysis.

In Silico Exploration of Novel this compound Derivatives

In silico (computational) methods are extensively used in modern drug discovery and materials science to design novel molecules with desired properties. nih.gov Starting with the core structure of dihydroxyisobenzofuranone, computational chemists can explore a vast chemical space of potential derivatives by systematically modifying its structure. This process of rational design allows for the targeted enhancement of specific properties, such as biological activity, solubility, or stability. nih.gov

The process typically involves creating a virtual library of dihydroxyisobenzofuranone derivatives by adding or altering various functional groups. These virtual compounds are then subjected to computational screening. Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking (if a biological target is known), and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are used to evaluate the potential of each derivative.

This in silico exploration allows researchers to prioritize the most promising candidates for chemical synthesis and experimental testing, significantly saving time and resources compared to traditional trial-and-error approaches. By leveraging computational models, the design of novel dihydroxyisobenzofuranone derivatives can be accelerated, leading to the discovery of new compounds with improved functionality. nih.gov

Applications of Dihydroxyisobenzofuranon in Chemical and Materials Science

Dihydroxyisobenzofuranone as a Building Block in Organic Synthesis

The unique structural features of dihydroxyisobenzofuranone, including a reactive lactone ring and nucleophilic phenolic hydroxyl groups, make it a valuable intermediate in the synthesis of more complex molecules. beilstein-journals.org

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Dihydroxyisobenzofuranone can serve as a starting material for the synthesis of a variety of heterocyclic structures. The lactone can undergo reactions such as aminolysis or reduction, while the hydroxyl groups can be alkylated, acylated, or used as directing groups in aromatic substitution reactions. For instance, the reaction of the lactone ring with primary amines can lead to the formation of isoindolinone derivatives. Furthermore, the dihydroxy-substituted benzene (B151609) ring can be a precursor to fused heterocyclic systems like benzofurans or benzodioxoles through cyclization reactions. The principles of using simple heterocyclic precursors like furans and pyrroles to build more complex structures are well-established in organic synthesis. youtube.com

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. jocpr.comnih.gov MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules for drug discovery and other applications. mdpi.comrug.nl

While specific examples utilizing dihydroxyisobenzofuranone in MCRs are not extensively documented, its functional groups suggest high potential for such applications. The phenolic hydroxyl groups can act as nucleophilic components in well-known MCRs like the Passerini and Ugi reactions, typically after deprotonation. The aldehyde or ketone functionality, which exists in equilibrium with the cyclic lactol form of some hydroxyisobenzofuranones, could also participate directly in these transformations. This dual reactivity allows for the creation of highly functionalized and complex molecular scaffolds in a single, efficient step.

Dihydroxyisobenzofuranone in Polymer Chemistry and Material Science

The presence of two hydroxyl groups provides dihydroxyisobenzofuranone with the necessary functionality to be incorporated into polymeric structures or used as a performance-enhancing additive.

Monomers for Polymerization (if applicable, non-biological)

One of the most direct applications of dihydroxyisobenzofuranone in polymer chemistry is its use as a diol monomer in polycondensation reactions. Similar to other bio-based diols and phenols, it can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. diva-portal.org The rigidity of the isobenzofuranone core would be incorporated into the polymer backbone, potentially leading to materials with enhanced thermal stability and specific mechanical properties.

The general scheme for such a polyesterification is shown below: n (HO)₂-R-(C=O)O + n HOOC-R'-COOH → [-(O)₂-R-(C=O)O-OC-R'-CO-]ₙ + 2n H₂O (where R represents the dihydroxyisobenzofuranone moiety)

The resulting polyesters could find applications as engineering plastics or specialty polymers. Furthermore, the hydroxyl groups could be modified with polymerizable functionalities, such as acrylates or vinyl ethers, to produce cross-linkable resins for coatings and composites. diva-portal.org

Additives and Modifiers in Advanced Materials

Phenolic compounds are widely recognized for their antioxidant properties, which arise from their ability to act as radical scavengers. Dihydroxyisobenzofuranone, possessing a catechol-like or resorcinol-like structure depending on the isomer, is expected to exhibit strong antioxidant activity. This makes it a candidate for use as a stabilizer in various polymers, protecting them from degradation caused by oxidation, heat, or UV radiation. By being incorporated into a polymer matrix, it could help to extend the material's lifespan and maintain its physical properties.

Moreover, compounds with similar structures, such as benzophenone (B1666685) derivatives, are used as UV absorbers. researchgate.netresearchgate.net The aromatic structure of dihydroxyisobenzofuranone suggests it could also absorb UV radiation, making it a potential multifunctional additive that provides both antioxidant and UV-stabilizing benefits to materials like plastics, coatings, and films.

Catalytic Roles or Ligand Design Utilizing Dihydroxyisobenzofuranone Structures (e.g., metal complexation for catalysis)

The arrangement of oxygen atoms in dihydroxyisobenzofuranone—two phenolic hydroxyls and the lactone's carbonyl and ether oxygens—makes it an excellent candidate for use as a ligand in coordination chemistry. These oxygen atoms can act as donor sites, binding to metal ions to form stable metal complexes. rasayanjournal.co.in

The design of effective ligands is crucial for the development of new catalysts in homogeneous catalysis. nih.gov The structure of dihydroxyisobenzofuranone allows for several potential coordination modes, making it a versatile scaffold for ligand design. For example, the adjacent hydroxyl groups in isomers like 4,5-dihydroxyisobenzofuranone or 6,7-dihydroxyisobenzofuranone can act as a bidentate chelating agent for a metal center, a coordination motif found in many successful catalysts. researchgate.net This chelation can enhance the stability and control the reactivity of the metal catalyst.

The potential coordination sites could lead to the formation of complexes with various transition metals, such as palladium, copper, or ruthenium. rsc.orgnih.gov These complexes could be investigated for catalytic activity in a range of organic reactions, including cross-coupling reactions, oxidations, and hydrogenations. The electronic properties of the isobenzofuranone ring system and the steric environment around the metal center could be fine-tuned by modifying the core structure, offering a pathway to catalyst optimization. rsc.org

Interactive Data Table: Potential Coordination Modes of Dihydroxyisobenzofuranone Isomers

IsomerPotential Coordination SitesPossible Chelation ModePotential Metal IonsPotential Catalytic Application
4,5-Dihydroxy- 4-OH, 5-OH, C=OBidentate (O,O)Cu(II), Fe(III), Ti(IV)Oxidation, Lewis Acid Catalysis
5,6-Dihydroxy- 5-OH, 6-OH, C=OBidentate (O,O)Pd(II), Ru(II), Ni(II)Cross-Coupling, Hydrogenation
6,7-Dihydroxy- 6-OH, 7-OH, C=OBidentate (O,O)Rh(I), Ir(III), Co(II)Hydroformylation, C-H Activation
4,7-Dihydroxy- 4-OH, 7-OH, C=OMonodentate or BridgingVariousPolymerization Catalysis

Applications in Agrochemistry or Industrial Processes (e.g., dyes, pigments, process intermediates)

The application of dihydroxyisobenzofuranone and its derivatives in the fields of agrochemistry and industrial processes, such as the manufacturing of dyes and pigments, is not extensively documented in publicly available research. The isobenzofuranone structure, more commonly known as a phthalide (B148349), serves as a versatile building block in organic synthesis for producing a range of more complex molecules. researchgate.netresearchgate.net However, specific, large-scale industrial applications for dihydroxy-substituted variants in these sectors are not prominent.

While research into isobenzofuranone derivatives is active, the primary focus has largely been on their biological and medicinal properties rather than their use as industrial materials. mdpi.comnih.govnih.gov For instance, various substituted isobenzofuranones have been investigated for their potential as pharmaceutical agents. nih.govresearchgate.net

Role as Process Intermediates

The core value of dihydroxyisobenzofuranone in industrial chemistry likely lies in its potential as a process intermediate. Phthalides, in general, are utilized as precursors in the synthesis of functionalized naphthalenes and other complex aromatic systems. researchgate.net The presence of hydroxyl (-OH) groups on the benzene ring of the dihydroxyisobenzofuranone molecule offers reactive sites for further chemical modification. These groups can be targeted in multi-step syntheses to build more elaborate molecular architectures.

Despite this potential, specific examples of dihydroxyisobenzofuranone being used as a key intermediate in the commercial production of dyes, pigments, or agrochemicals are not widely reported. The synthesis of many commercial dyes, for example, often relies on other well-established precursors and coupling agents. mdpi.comyoutube.com

Data on Industrial Applications

Detailed research findings or data tables relating to the performance of dihydroxyisobenzofuranone as a component in dyes, pigments, or agrochemical formulations are scarce. The scientific literature does not currently provide extensive data on parameters such as:

Yields of industrial processes using dihydroxyisobenzofuranone as a starting material.

The lightfastness, color intensity, or binding properties of pigments or dyes derived from this compound.

Efficacy data for any agrochemical products synthesized from a dihydroxyisobenzofuranone precursor.

The potential for these applications exists from a chemical standpoint, but there is insufficient research and development data in the public domain to substantiate significant current use.

Environmental Degradation Mechanisms of Dihydroxyisobenzofuranon Academic Focus

Photolytic Degradation Pathways of Dihydroxyisobenzofuranone

The degradation of Dihydroxyisobenzofuranone can be initiated by the absorption of light, a process known as photolysis. This process is a key abiotic degradation pathway for many organic compounds present in the upper layers of aquatic environments and on terrestrial surfaces. The specific mechanisms and rates of photolytic degradation are highly dependent on the wavelength of light, the presence of photosensitizing agents, and the chemical matrix in which the compound is found.

For Dihydroxyisobenzofuranone, it is hypothesized that ultraviolet (UV) radiation plays a significant role in its breakdown. The aromatic ring and carbonyl group within the molecule are chromophores that can absorb UV light, leading to the excitation of electrons to higher energy states. This excitation can result in the cleavage of chemical bonds, leading to the formation of various photoproducts. While specific, detailed studies on the photolytic pathways of Dihydroxyisobenzofuranone are not extensively documented in publicly accessible literature, general principles of organic photochemistry suggest that reactions such as Norrish-type reactions of the carbonyl group and photo-hydroxylation of the aromatic ring could be significant degradation pathways.

Chemical Transformation in Environmental Matrices

Beyond photolysis, Dihydroxyisobenzofuranone is subject to various chemical transformations within different environmental compartments, including water, soil, and sediment. These transformations are primarily driven by reactions such as hydrolysis, oxidation, and reduction.

Hydrolysis: The ester linkage within the lactone ring of Dihydroxyisobenzofuranone is susceptible to hydrolysis, particularly under alkaline or acidic conditions. This reaction involves the cleavage of the ester bond by a water molecule, leading to the opening of the lactone ring and the formation of a more polar carboxylic acid derivative. The rate of hydrolysis is influenced by pH and temperature, with faster degradation typically observed at higher pH values.

Oxidation: Oxidative processes, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), are another important degradation route. These highly reactive species can be generated photochemically or through biological activity in the environment. The aromatic ring of Dihydroxyisobenzofuranone is a likely target for oxidative attack, leading to hydroxylation and potential ring cleavage. The presence of the existing hydroxyl groups on the aromatic ring can influence the position of further oxidative attack.

Reduction: In anoxic environments, such as deep sediments or groundwater, reductive transformations may occur. These reactions could involve the reduction of the carbonyl group to a secondary alcohol. The specific reduction pathways and their environmental relevance for Dihydroxyisobenzofuranone are an area requiring further investigation.

The following table summarizes the key chemical transformation processes for Dihydroxyisobenzofuranone in environmental matrices.

Transformation ProcessReactant/MediatorPotential ProductsEnvironmental Compartment
Hydrolysis Water (H₂O)Carboxylic acid derivativesWater, Soil
Oxidation Reactive Oxygen Species (e.g., •OH)Hydroxylated and ring-cleaved productsWater, Soil, Air
Reduction Reducing agents in anoxic conditionsAlcohol derivativesSediments, Groundwater

Mechanistic Studies of Dihydroxyisobenzofuranone Biodegradation

The biodegradation of Dihydroxyisobenzofuranone involves the metabolic breakdown of the compound by microorganisms. This process is a crucial mechanism for the removal of organic contaminants from the environment. The study of biodegradation mechanisms focuses on identifying the specific enzymatic pathways and metabolic intermediates involved.

Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of transforming complex organic molecules. For aromatic compounds like Dihydroxyisobenzofuranone, key enzymes in the degradation pathway often include monooxygenases and dioxygenases. These enzymes catalyze the introduction of oxygen atoms into the aromatic ring, which is a critical initial step in destabilizing the ring and making it susceptible to cleavage.

Following initial hydroxylation, the metabolic pathway would likely proceed through ring cleavage, mediated by dioxygenases, to form aliphatic intermediates. These intermediates can then be further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to the mineralization of the compound to carbon dioxide and water. While the specific enzymes and metabolic pathways for Dihydroxyisobenzofuranone have not been fully elucidated in available scientific literature, the general principles of aromatic compound biodegradation provide a framework for its likely metabolic fate.

Q & A

Q. Q1. How can I design an experiment to synthesize dihydroxyisobenzofuranon with high purity?

Methodological Answer:

  • Begin with a literature review using SciFinder Scholar to identify existing synthetic routes (e.g., Friedel-Crafts acylation, cyclization reactions) and their limitations .
  • Optimize reaction conditions (solvent, temperature, catalyst) using factorial design experiments to maximize yield and purity. Validate purity via HPLC or NMR, referencing protocols from authoritative sources like PubChem or EPA DSSTox .
  • Document procedures rigorously, including stoichiometric ratios and purification steps (e.g., recrystallization), as outlined in experimental methodology frameworks .

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer:

  • Use UV-Vis spectroscopy to monitor degradation kinetics and FT-IR to identify functional group alterations.
  • Pair these with computational modeling (e.g., DFT calculations) to predict stability trends, ensuring alignment between experimental and theoretical data .
  • For reproducibility, follow PRISMA guidelines to report methods transparently, including instrument calibration details and statistical analysis of replicates .

Advanced Research Questions

Q. Q3. How can I resolve contradictions in reported catalytic efficiencies of this compound in oxidation reactions?

Methodological Answer:

  • Conduct a systematic review using the Cochrane Handbook’s framework to assess study heterogeneity (e.g., differences in catalyst loading, solvent systems) .
  • Perform meta-analysis to quantify effect sizes, applying sensitivity analysis to isolate variables causing discrepancies.
  • Replicate key experiments under controlled conditions, using standardized protocols (e.g., ISO guidelines) to minimize bias .

Q. Q4. What methodologies are suitable for studying this compound’s reactive intermediate species in photochemical reactions?

Methodological Answer:

  • Employ time-resolved spectroscopy (e.g., transient absorption spectroscopy) to capture short-lived intermediates.
  • Combine with isotopic labeling (e.g., deuterated solvents) to trace reaction pathways, as described in advanced mechanistic studies .
  • Validate findings using peer-reviewed frameworks for kinetic data interpretation, such as the Eyring equation or Marcus theory .

Q. Q5. How can I design a study to assess this compound’s interactions with biological macromolecules?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Supplement with molecular docking simulations to identify potential binding sites, cross-referencing results with crystallographic databases (e.g., PDB) .
  • Ensure ethical compliance by pre-registering the study design and obtaining institutional review board (IRB) approval for biological assays .

Methodological Frameworks

Key Tables for Reference:

Parameter Recommended Technique Validation Standard Source ID
Purity AnalysisHPLC with UV detectionUSP <621> Chromatography
Degradation KineticsFirst-order kinetic modelingICH Q1A Stability Testing
Binding AffinityITC with sigmoidal curve fittingBioLayer Interferometry (BLI)

Common Pitfalls & Solutions

  • Pitfall: Inconsistent reporting of synthetic yields.
    Solution: Adopt PRISMA checklists to ensure all experimental variables (e.g., catalyst batch, solvent purity) are documented .

  • Pitfall: Overreliance on computational predictions without experimental validation.
    Solution: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance theoretical and empirical work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.